

Application Note & Protocol: Methodologies for the Synthetic Application of 1-Nitrosoindoline

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Compound of Interest

Compound Name: *Indoline, 1-nitroso-*

CAS No.: 7633-57-0

Cat. No.: B1604554

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Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the handling and application of 1-nitrosoindoline. It outlines the compound's physicochemical properties, establishes critical safety protocols for handling N-nitrosamines, and presents detailed, step-by-step experimental protocols for its synthesis and subsequent use in two key applications: as a precursor for 1-aminoindoline via reduction and as a potential source of reactive nitrogen species (RNS). The protocols are designed to be self-validating, with integrated guidance on reaction monitoring, product purification, and troubleshooting.

Overview and Application Scope

1-Nitrosoindoline (CAS 7633-57-0) is an N-nitrosamine derivative of indoline.^{[1][2]} Its chemical structure, featuring a reactive nitroso group (-N=O) attached to the indoline nitrogen, makes it a valuable intermediate in organic synthesis.^[1] The reactivity of the N-N=O bond allows for two primary classes of applications:

- **Synthetic Intermediate:** The nitroso group can be readily transformed into other functional groups. A prominent application is its reduction to a hydrazine derivative (1-aminoindoline), a versatile building block for constructing more complex heterocyclic systems.^[3]
- **Progenitor of Reactive Nitrogen Species (RNS):** Like many N-nitroso compounds, 1-nitrosoindoline can undergo thermal or photochemical cleavage to release nitric oxide (NO•)

or related species like nitroxyl (HNO).[1][4][5] This property makes it a useful tool in pharmacological studies or for initiating radical reactions.

This guide provides the necessary protocols to safely leverage these functionalities in a research setting.

Section 1: Compound Profile & Physicochemical Properties

1-Nitrosoindoline is typically a yellow to orange solid that is soluble in common organic solvents.[1] It is relatively stable under standard conditions but is sensitive to heat and light, which can induce decomposition.[1]

Property	Data	Source(s)
CAS Number	7633-57-0	[1][6]
Molecular Formula	C ₈ H ₈ N ₂ O	[6]
Molecular Weight	148.16 g/mol	[6]
Appearance	Yellow to orange solid	[1]
Solubility	Soluble in organic solvents	[1]
Storage	Store at 2-8°C, protected from light	[7]
Synonyms	N-Nitrosoindoline, 1-Nitroso-2,3-dihydroindole	[1]

Section 2: Critical Safety & Handling Protocol

Warning: N-nitroso compounds, including 1-nitrosoindoline, are classified as a "cohort of concern" and are considered probable or possible human carcinogens.[8][9] Strict adherence to the following safety protocol is mandatory.

Engineering Controls & Designated Area

- **Designated Area:** All work involving 1-nitrosoindoline (solid or in solution) must be conducted in a designated area within a certified chemical fume hood. This area should be clearly marked with warning signs.
- **Ventilation:** The chemical fume hood must have a confirmed face velocity of 80-120 feet per minute.
- **Decontamination:** A solution for decontaminating surfaces and glassware (e.g., a solution of sodium hydroxide and an oxidizing agent, subject to institutional EHS approval) should be prepared and readily available.

Personal Protective Equipment (PPE)

The minimum required PPE when handling 1-nitrosoindoline includes:

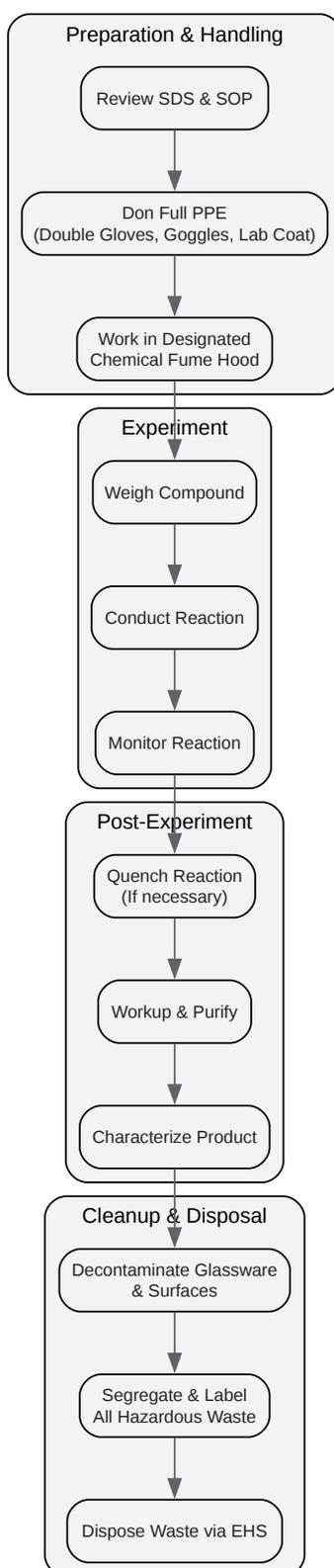
- **Body Protection:** A lab coat, fully buttoned.
- **Hand Protection:** Double-gloving with nitrile gloves is required.^[10] Inspect gloves for tears or holes before use. Change gloves immediately upon suspected contact.
- **Eye Protection:** ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles.^[11]
- **Face Protection:** A face shield should be worn over safety glasses when there is a risk of splashes, particularly during solution transfers or reaction workups.

Storage and Waste Disposal

- **Storage:** Store 1-nitrosoindoline in a clearly labeled, tightly sealed container in a designated, ventilated, and refrigerated (2-8°C) location.^[7] The storage area should be separate from incompatible materials like strong oxidizing agents.^[10]
- **Waste Disposal:** All solid and liquid waste containing 1-nitrosoindoline must be collected in designated, sealed, and clearly labeled hazardous waste containers.^[10] Do not mix with other waste streams. Follow all institutional and local regulations for the disposal of carcinogenic waste.

Spill and Emergency Procedures

- Spills: In case of a spill, evacuate the area and prevent others from entering. For small spills within the fume hood, use an absorbent material compatible with the solvent (avoid cellulose-based absorbents if compatibility is unknown).[10] Place the absorbent material in the designated hazardous waste container. Decontaminate the area thoroughly. For larger spills, contact your institution's Environmental Health and Safety (EHS) department immediately.
- Exposure:
 - Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[10]
 - Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes using an emergency eyewash station.
 - Inhalation: Move to fresh air.
 - In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.[11]



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Caption: Workflow for the safe handling and use of 1-nitrosoindoline.

Section 3: Protocol for Synthesis of 1-Nitrosoindoline

This protocol describes the nitrosation of indoline to produce 1-nitrosoindoline, adapted from general procedures for N-nitrosation of secondary amines.[2][3]

Materials and Reagents

- Indoline (C₈H₉N)
- Sodium nitrite (NaNO₂)
- Hydrochloric acid (HCl), concentrated and 10% solution
- Dichloromethane (DCM) or Ethyl Acetate
- Saturated sodium bicarbonate (NaHCO₃) solution
- Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
- Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Step-by-Step Procedure

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar, dissolve indoline (1.0 eq) in 10% hydrochloric acid. Cool the flask in an ice-water bath to 0-5°C.
- **Nitrosating Agent Addition:** Prepare a solution of sodium nitrite (1.1 eq) in deionized water. Add this solution dropwise to the stirred, cooled indoline solution over 20-30 minutes. Maintain the internal temperature below 10°C.
 - **Causality:** The acidic medium protonates sodium nitrite to form nitrous acid (HNO₂), the active nitrosating agent. Low temperatures are crucial to prevent the decomposition of nitrous acid and minimize side reactions.
- **Reaction:** After the addition is complete, continue stirring the mixture at 0-5°C for an additional 1-2 hours. The formation of a yellow/orange precipitate or oily layer indicates product formation.

- Workup - Extraction: Transfer the reaction mixture to a separatory funnel. Extract the product with dichloromethane or ethyl acetate (3x volumes).
- Workup - Neutralization: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
 - Causality: The bicarbonate wash is critical to remove residual HCl, which could cause product degradation during solvent evaporation.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator under reduced pressure. Avoid excessive heat.
- Purification: The resulting crude solid or oil can be purified by recrystallization (e.g., from an ethanol/water mixture) or by column chromatography on silica gel if necessary.[\[12\]](#)

Caption: Synthesis of 1-nitrosoindoline via nitrosation of indoline.

Section 4: Application Protocol - 1-Nitrosoindoline as a Precursor to 1-Aminoindoline

This protocol details the chemical reduction of the nitroso group to an amino group, yielding 1-aminoindoline, a valuable hydrazine intermediate. The procedure is adapted from a similar reduction of a related N-nitroso compound.[\[3\]](#)

Materials and Reagents

- 1-Nitrosoindoline
- Zinc dust (Zn)
- Glacial acetic acid (AcOH)
- Water
- Chloroform or Dichloromethane

- Sodium hydroxide (NaOH) solution (e.g., 2M)
- Round-bottom flask, magnetic stirrer, heating mantle/water bath, filter funnel

Step-by-Step Procedure

- **Reaction Setup:** Dissolve 1-nitrosoindoline (1.0 eq) in a mixture of glacial acetic acid and water (e.g., a 4:3 v/v ratio) in a round-bottom flask with a stir bar.
- **Addition of Reducing Agent:** Add zinc dust (~2.0-3.0 eq) portion-wise to the stirred solution. The reaction is exothermic; add the zinc at a rate that maintains a gentle temperature increase (e.g., to 30-40°C). An ice bath can be used for cooling if the reaction becomes too vigorous.
 - **Causality:** Zinc metal in an acidic medium acts as a potent reducing agent, capable of converting the N-N=O group to an N-NH₂ group.
- **Reaction Completion:** After the addition is complete, heat the mixture (e.g., to 50-60°C) for 1-2 hours to ensure the reaction goes to completion. Monitor the disappearance of the starting material by TLC or LC-MS.
- **Workup - Filtration:** Cool the reaction mixture to room temperature and filter it through a pad of celite to remove excess zinc and zinc salts. Wash the filter cake with a small amount of the reaction solvent.
- **Workup - Extraction and Neutralization:** Transfer the filtrate to a separatory funnel. Add chloroform or DCM. Carefully neutralize the mixture by adding NaOH solution until the aqueous layer is basic (pH > 9). Extract the aqueous layer with the organic solvent (3x volumes).
- **Drying and Concentration:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator to yield crude 1-aminoindoline.
- **Purification:** The product can be purified by column chromatography or distillation under reduced pressure if necessary.

Caption: Reduction of 1-nitrosoindoline to 1-aminoindoline.

Section 5: Application Protocol - 1-Nitrosoindoline as an RNS Progenitor

This protocol provides a general framework for using 1-nitrosoindoline to release reactive nitrogen species (RNS), such as $\text{NO}\cdot$ or HNO , for subsequent reactions. The release is typically triggered by heat or UV light.

Materials and Reagents

- 1-Nitrosoindoline
- Anhydrous, deoxygenated solvent (e.g., toluene, acetonitrile)
- Substrate for reaction with RNS
- Schlenk flask or photochemistry reactor (e.g., quartz tube)
- Inert gas supply (Argon or Nitrogen)
- Heat source (oil bath) or UV lamp

Step-by-Step Procedure

- Reaction Setup: To a Schlenk flask or appropriate reactor, add the substrate to be reacted with the RNS. Add 1-nitrosoindoline (1.0 - 2.0 eq).
- Deoxygenation: Seal the flask and purge the system with an inert gas (Argon or Nitrogen) for 15-20 minutes. Add the anhydrous, deoxygenated solvent via cannula or syringe.
 - Causality: Oxygen can react with both the released $\text{NO}\cdot$ and radical intermediates, leading to undesired side products. Removing oxygen is crucial for clean reactions.[\[13\]](#)[\[14\]](#)
- Initiation - Thermal: Lower the flask into a preheated oil bath set to the desired temperature (e.g., 80-110°C). The optimal temperature may require screening.

- **Initiation - Photochemical:** Place the reactor at a fixed distance from a UV lamp (e.g., a medium-pressure mercury lamp). The reaction may need cooling with a water jacket to maintain a constant temperature.
- **Monitoring:** Monitor the reaction by periodically taking aliquots (via a degassed syringe) and analyzing by TLC, GC-MS, or LC-MS to track the consumption of the substrate and formation of the product.
- **Workup:** Once the reaction is complete, cool the mixture to room temperature. The workup procedure will be highly dependent on the reaction product but will typically involve solvent removal followed by standard purification techniques.[\[15\]](#)

Section 6: Reaction Monitoring, Workup, and Purification

Analytical Monitoring

- **Thin-Layer Chromatography (TLC):** A rapid method for monitoring reaction progress. 1-Nitrosoindoline is a colored compound, which can simplify visualization.
- **High-Performance Liquid Chromatography (HPLC) & Liquid Chromatography-Mass Spectrometry (LC-MS):** These are highly sensitive and quantitative methods for tracking the disappearance of starting materials and the appearance of products.[\[16\]](#) Given the nature of N-nitrosamines, LC-MS is the preferred method for detecting trace levels.[\[17\]](#)[\[18\]](#)
- **Gas Chromatography-Mass Spectrometry (GC-MS):** Suitable for volatile and thermally stable compounds.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** Can be used to monitor reactions in real-time or by analyzing aliquots to determine conversion and identify intermediates.[\[19\]](#)

General Workup & Purification Strategies

- **Liquid-Liquid Extraction:** The primary method for separating the product from aqueous and inorganic reagents after quenching the reaction.

- Column Chromatography: The most common method for purifying organic compounds.[12] Silica gel is typically used, with a solvent system (e.g., hexanes/ethyl acetate) chosen based on TLC analysis.
- Crystallization: An effective method for purifying solid products on a multi-gram scale.[12][20]
- Distillation: Suitable for purifying thermally stable liquid products with boiling points below ~200°C at reduced pressure.[12]

Section 7: Troubleshooting Guide

Problem	Possible Cause(s)	Suggested Solution(s)
Low or No Yield in Synthesis (Sec 3)	1. Ineffective nitrosating agent (decomposed NaNO_2). 2. Reaction temperature too high. 3. Insufficiently acidic conditions.	1. Use fresh, high-purity sodium nitrite. 2. Maintain strict temperature control ($0-5^\circ\text{C}$) during addition. 3. Ensure the initial solution is sufficiently acidic (pH 1-2).
Incomplete Reduction (Sec 4)	1. Insufficient reducing agent. 2. Deactivated zinc surface. 3. Reaction time or temperature too low.	1. Increase the equivalents of zinc dust. 2. Briefly pre-treat zinc with dilute HCl to activate the surface, then wash and dry before use. 3. Increase reaction temperature or extend the reaction time, monitoring by TLC/LC-MS.
Product Decomposition during Workup	1. Exposure to strong acid/base. 2. Overheating during solvent evaporation. 3. Prolonged exposure to light or air.	1. Use mild conditions (e.g., saturated NaHCO_3) for neutralization. 2. Use low-temperature rotary evaporation. 3. Work efficiently, protect light-sensitive compounds by wrapping flasks in foil.
Multiple Products in RNS Reaction (Sec 5)	1. Presence of oxygen. 2. Substrate or product instability under reaction conditions. 3. Side reactions of RNS with solvent or substrate.	1. Ensure the reaction setup is rigorously deoxygenated. 2. Run a control reaction with the substrate under identical conditions (heat/light) without 1-nitrosoindoline. 3. Screen different solvents; consider using a scavenger for specific RNS if the desired pathway is known.

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